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Compound of Interest

Compound Name:
Monoammonium L-glutamate

monohydrate

Cat. No.: B238523 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of

Monoammonium L-glutamate monohydrate. The information is compiled from various

scientific sources to support research, development, and quality control activities.

Core Physical and Chemical Properties
Monoammonium L-glutamate monohydrate is the hydrated ammonium salt of the naturally

occurring amino acid, L-glutamic acid. It presents as a white, practically odorless crystalline

powder.[1][2] Its primary applications are as a flavor enhancer and salt substitute in the food

industry.[2][3]

Data Summary
The quantitative physical properties of Monoammonium L-glutamate monohydrate are

summarized in the table below for ease of reference.
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Property Value Source(s)

IUPAC Name

azanium;(4S)-4-amino-5-

hydroxy-5-

oxopentanoate;hydrate

[1]

Chemical Formula
C₅H₁₄N₂O₅ (or C₅H₁₂N₂O₄ ·

H₂O)
[1][3]

Molecular Weight 182.18 g/mol [1][3]

Appearance
White, practically odorless

crystals or crystalline powder
[1][2]

Solubility

Freely soluble in water;

practically insoluble in ethanol

or ether

[1]

pH
6.0 - 7.0 (5% aqueous

solution)
[1]

Specific Rotation
[α]D/20: +25.4° to +26.4° (10%

w/v in 2N HCl)
[1][3]

Melting Point
Data not readily available in

cited literature.

Crystal Structure
Data not readily available in

cited literature.

Spectroscopic Properties
While specific, experimentally-derived spectra for Monoammonium L-glutamate
monohydrate are not widely published, its characteristic spectroscopic features can be

inferred from the known functional groups (amino, carboxylic acid, ammonium ion, and hydrate)

and data from closely related compounds like L-glutamic acid and its other salts.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum in D₂O is expected to show distinct signals corresponding to the protons

in the glutamate backbone. Based on spectra of L-glutamic acid, the approximate chemical
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shifts would be:

α-proton (-CH(NH₃⁺)-): A triplet around 3.75 ppm.

β-protons (-CH₂-): A multiplet around 2.1 ppm.

γ-protons (-CH₂-): A triplet around 2.47 ppm.

The broad peak for the amine protons would be exchanged in D₂O.

Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum is expected to display characteristic absorption bands for its functional

groups:

O-H Stretch (Water of Hydration): A broad band in the region of 3200-3500 cm⁻¹.

N-H Stretch (Amine and Ammonium): Overlapping bands in the 3000-3300 cm⁻¹ region.

C-H Stretch (Alkyl): Bands in the 2800-3000 cm⁻¹ range.

C=O Stretch (Carboxylate): A strong absorption peak around 1550-1650 cm⁻¹ for the

asymmetric stretch and a weaker one around 1400 cm⁻¹ for the symmetric stretch.

N-H Bend (Amine/Ammonium): A peak in the 1500-1600 cm⁻¹ region.

Raman Spectroscopy
Raman spectroscopy would provide complementary information. Key expected vibrational

modes include:

C-COO⁻ Symmetric Stretch: A prominent band around 800-900 cm⁻¹.

C-C Skeletal Stretches: Multiple bands in the 900-1200 cm⁻¹ region.

CH₂ Deformation/Bending: Peaks in the 1200-1480 cm⁻¹ region.

Experimental Protocols
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The following sections detail standardized methodologies for determining key physical

properties of crystalline solids like Monoammonium L-glutamate monohydrate.

Melting Point Determination (Capillary Method)
This protocol describes the determination of the melting range of a solid compound using a

heated block apparatus.

Methodology:

Sample Preparation: A small amount of the dry, crystalline sample is finely powdered. The

open end of a glass capillary tube is pressed into the powder.

Packing: The sample is packed into the closed end of the capillary tube to a height of 1-2

mm by tapping the tube or dropping it through a long glass tube.

Apparatus Setup: The packed capillary is placed into the heating block of a melting point

apparatus. A calibrated thermometer is positioned to accurately measure the block's

temperature.

Approximate Determination: A rapid heating rate (10-20 °C/min) is used to find an

approximate melting range. The apparatus is then allowed to cool.

Accurate Determination: A fresh sample is prepared. The apparatus is heated rapidly to

about 20 °C below the approximate melting point. The heating rate is then slowed to 1-2

°C/min.

Data Recording: The temperature at which the first drop of liquid appears (T₁) and the

temperature at which the entire sample becomes liquid (T₂) are recorded. The melting range

is reported as T₁ - T₂.

Sample Preparation Measurement

Powder Sample Load Capillary Pack Sample (1-2mm) Place in Apparatus Rapid Heat (Approx. MP) Slow Heat (1-2°C/min) Record T1 (Onset) Record T2 (Complete) report
Report Range (T1-T2)
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Click to download full resolution via product page

Workflow for Melting Point Determination.

Solubility Determination (Isothermal Saturation Method)
This protocol determines the solubility of a compound in a specific solvent at a constant

temperature.

Methodology:

System Preparation: An excess amount of Monoammonium L-glutamate monohydrate is

added to a known volume of the solvent (e.g., water, ethanol) in a sealed, thermostatted

vessel.

Equilibration: The mixture is agitated (e.g., via a magnetic stirrer) at a constant, controlled

temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached

between the solid and dissolved solute.

Sample Withdrawal: Agitation is stopped, and the undissolved solid is allowed to settle. A

sample of the supernatant (the clear saturated solution) is withdrawn using a filtered syringe

to prevent solid particles from being collected.

Analysis: The concentration of the solute in the withdrawn sample is determined by a

suitable analytical method. For this compound, this could involve UV-Vis spectrophotometry

(after derivatization), HPLC, or gravimetric analysis after evaporating the solvent.

Calculation: The solubility is expressed as mass of solute per volume or mass of solvent

(e.g., g/100 mL or g/100 g).

Equilibration Analysis

Add Excess Solute
to Solvent

Agitate at
Constant Temp.

Allow to Equilibrate
(24-48h)

Withdraw Supernatant
(Filtered Syringe)

Determine Concentration
(e.g., HPLC, Gravimetric) report

Calculate Solubility

Click to download full resolution via product page
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Workflow for Isothermal Solubility Determination.

Crystal Structure Determination (Single-Crystal X-ray
Diffraction)
This protocol outlines the steps to determine the three-dimensional atomic arrangement of a

compound.

Methodology:

Crystal Growth: A high-quality single crystal (typically >0.1 mm in all dimensions, free of

cracks and defects) must be grown. This is often the most challenging step and can be

achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor

diffusion. The purity of the compound is critical.

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a

goniometer head.

Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled (often

to ~100 K) to reduce thermal vibrations and then irradiated with a monochromatic X-ray

beam. The crystal is rotated, and the diffraction pattern (the positions and intensities of

thousands of reflected X-rays) is recorded by a detector.

Structure Solution: The collected diffraction data is processed. The phase problem is solved

using computational methods (e.g., direct methods or Patterson methods) to generate an

initial electron density map.

Structure Refinement: An atomic model is built into the electron density map. The positions

of the atoms, their thermal displacement parameters, and other variables are refined against

the experimental data until the calculated and observed diffraction patterns show the best

possible agreement.
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Workflow for Single-Crystal X-ray Diffraction.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b238523?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b238523?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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